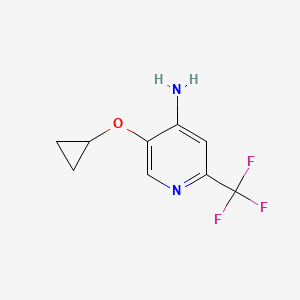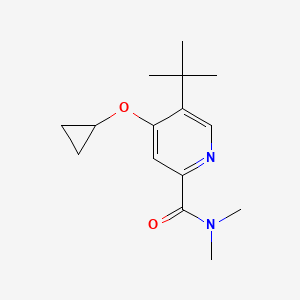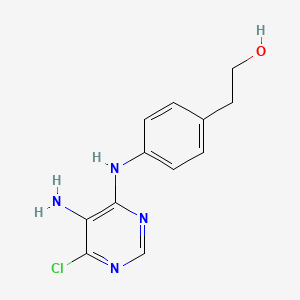
2-Iodo-4-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-methylbenzoyl chloride: is an organic compound with the molecular formula C8H6ClIO . It is a derivative of benzoyl chloride, where the benzene ring is substituted with an iodine atom at the second position and a methyl group at the fourth position. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methylbenzoyl chloride typically involves the iodination of 4-methylbenzoyl chloride. One common method is the Sandmeyer reaction, where 4-methylbenzoyl chloride is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Reduction Reactions: The compound can be reduced to form 2-Iodo-4-methylbenzyl alcohol.
Oxidation Reactions: Oxidation can lead to the formation of 2-Iodo-4-methylbenzoic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or sodium methoxide in polar solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Various substituted benzoyl chlorides.
Reduction: 2-Iodo-4-methylbenzyl alcohol.
Oxidation: 2-Iodo-4-methylbenzoic acid.
Scientific Research Applications
Chemistry: 2-Iodo-4-methylbenzoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is utilized in various synthetic applications to introduce the benzoyl group into target molecules.
Comparison with Similar Compounds
2-Iodo-4-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of the acyl chloride.
4-Methylbenzoyl chloride: Lacks the iodine substitution.
2-Iodo-4-methylbenzyl alcohol: Reduced form of 2-Iodo-4-methylbenzoyl chloride.
Uniqueness: this compound is unique due to the presence of both the iodine and acyl chloride functional groups, which confer distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
52107-97-8 |
|---|---|
Molecular Formula |
C8H6ClIO |
Molecular Weight |
280.49 g/mol |
IUPAC Name |
2-iodo-4-methylbenzoyl chloride |
InChI |
InChI=1S/C8H6ClIO/c1-5-2-3-6(8(9)11)7(10)4-5/h2-4H,1H3 |
InChI Key |
NRRJRFANJFTPKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2E)-4-[2-(cyclohexylcarbonyl)hydrazinyl]-4-oxobut-2-enoate](/img/structure/B14812233.png)
![4-[2-(Pyridin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14812234.png)
![tert-Butyl (S)-(9-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14812245.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B14812249.png)

![4-fluoro-N-{[2-({4-[(phenylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B14812252.png)







